

Glasdegib dose reduction guidelines and strategies

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Compound Focus: Glasdegib

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Glasdegib Dose Modification Guidelines

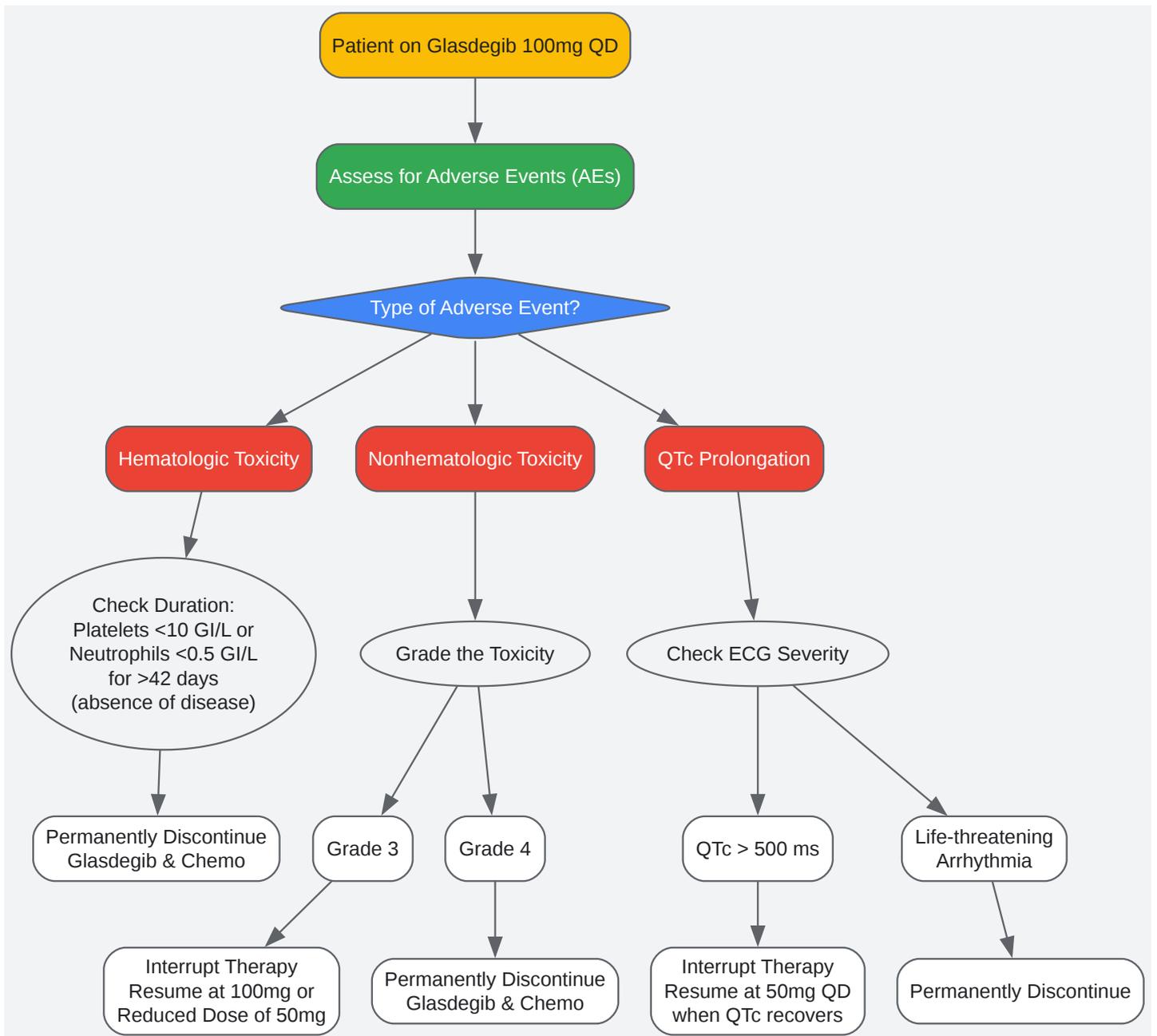
The following table outlines the recommended dose adjustments for specific adverse reactions. The standard starting dose is 100 mg taken orally once daily [1].

Adverse Reaction	Severity / Criteria	Recommended Action(s)
QTc Prolongation [1]	QTc > 500 ms	Interrupt therapy. Resume at a reduced dose of 50 mg once daily when QTc returns to within 30 ms of baseline or ≤ 480 ms. Monitor ECGs weekly for 2 weeks after resolution.
	QTc prolongation with life-threatening arrhythmia	Permanently discontinue therapy.
Hematologic Toxicity [1]	Platelets < 10 GI/L for > 42 days in the absence of disease	Permanently discontinue Glasdegib and low-dose cytarabine.

Adverse Reaction	Severity / Criteria	Recommended Action(s)
	Neutrophil count < 0.5 GI/L for > 42 days in the absence of disease	Permanently discontinue Glasdegib and low-dose cytarabine.
Nonhematologic Toxicity [1]	Grade 3	Interrupt Glasdegib and/or chemotherapy until symptoms reduce to Grade 1 or baseline. Resume Glasdegib at the same dose or at a reduced dose of 50 mg.
	Grade 4	Permanently discontinue Glasdegib and low-dose cytarabine.

Management Workflow for Adverse Reactions

The diagram below illustrates the decision-making process for managing adverse events requiring dose modification.



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Concomitant Drug Interactions & Dose Adjustments

Glasdegib is sensitive to drug interactions that may necessitate preemptive dose changes, not just reductions.

Interacting Drug Class	Effect on Glasdegib	Recommended Dose Strategy
Strong/Moderate CYP3A4 Inducers [1]	Decreased plasma concentration (reduced efficacy)	Avoid concomitant use. If a moderate inducer must be used, increase Glasdegib dose to 200 mg once daily (if taking 100 mg) or 100 mg once daily (if taking 50 mg). Resume previous dose 7 days after discontinuing the inducer.
Strong CYP3A4 Inhibitors [1] [2]	Increased plasma concentration (increased risk of adverse reactions/QTc prolongation)	Consider alternative therapies. If co-administration is unavoidable, monitor patients closely for adverse reactions, including QTc prolongation.
Drugs that Prolong QTc [1] [2]	Increased risk of QTc interval prolongation	Avoid co-administration. If unavoidable, monitor ECGs and electrolytes more frequently.

Laboratory Monitoring Protocol for Glasdegib Treatment

Adherence to a strict monitoring schedule is critical for the timely detection of adverse events and guiding dose modifications [1].

Assessment	Baseline (Pre-treatment)	During Treatment
Cardiac (ECG)	Yes	At approx. 1 week after initiation, then once monthly for the next 2 months. More frequent monitoring if risk factors exist.
Hematology (CBC)	Yes	At least weekly for the first month.

Assessment	Baseline (Pre-treatment)	During Treatment
Electrolytes & Renal Function	Yes	Prior to initiation, at least weekly for the first month, then once monthly.
Hepatic Function	Yes	Not specified in sources, but standard practice is periodic monitoring.
Serum Creatine Kinase (CK)	Yes	As clinically indicated if muscle symptoms are reported.

Frequently Asked Questions (FAQs) for Clinical Scenarios

Q1: What should be done if a patient vomits after taking a dose of Glasdegib? A: Do not administer a replacement dose. The patient should wait and take the next scheduled dose at its usual time [1] [3].

Q2: How should a missed dose be managed? A: If a dose is missed or not taken at the usual time, it should be taken as soon as possible, provided it is at least 12 hours before the next scheduled dose. The normal schedule should be resumed the following day. Two doses should never be taken within 12 hours [1].

Q3: Are there special handling instructions for this drug? A: Yes. The tablets should not be split, divided, or crushed [1]. Because the drug can potentially harm a developing fetus, **pregnant women or women who may become pregnant should not handle the tablets or breathe the dust from them** [3].

Q4: What is the clinical evidence supporting dose reduction in practice? A: Dose modifications are a common and expected part of managing **Glasdegib** therapy. A real-world study noted that outcomes were achieved with **Glasdegib**, implying that dose adjustments used in clinical practice effectively manage toxicity while maintaining treatment benefit [4]. Furthermore, a broader landscape analysis of oncology drugs found that dose modifications and interruptions are frequent strategies for managing adverse events with targeted therapies [5].

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